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The formation of double-membrane vesicles (DMVs) is a hallmark of infections by many

positive-strand RNA viruses, including coronaviruses. These organelles are considered the

primary sites of viral RNA replication and transcription, shielding viral components from the

host's innate immune system. Extensive in vitro research using cell cultures has elucidated the

key viral and host factors driving DMV biogenesis. However, the translation of these findings

into a whole-organism context, or in vivo validation, is crucial for a comprehensive

understanding of viral pathogenesis and for the development of effective antiviral therapies.

This guide provides a comparative overview of the current state of knowledge, contrasting the

detailed mechanistic insights from in vitro studies with the observational evidence from in vivo

animal models.

Data Presentation: A Tale of Two Systems
The quantitative data available on DMV formation is heavily skewed towards in vitro systems,

where experimental conditions can be precisely controlled and manipulated. In vivo studies,

while essential for understanding the broader physiological context, currently lack the detailed

quantitative analysis of DMV biogenesis seen in cell culture experiments.
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Parameter
In Vitro Findings (Cell
Culture)

In Vivo Observations
(Animal Models)

Key Viral Drivers

Co-expression of SARS-CoV-2

non-structural proteins (nsp) 3

and 4 is necessary and

sufficient to induce DMV

formation.[1][2] Nsp6 is

involved in the organization

and clustering of DMVs.

DMVs are consistently

observed in the tissues of

animals infected with

coronaviruses, such as Syrian

hamsters and various mouse

models.[3] The direct role of

specific nsps in DMV formation

has not been experimentally

validated in these models.

DMV Morphology

DMVs induced by nsp3/4 co-

expression are generally

smaller (average diameter

~120-146 nm) than those

observed in a full viral infection

context.[4]

DMVs in infected tissues are

part of a larger network of

rearranged membranes and

are often found in clusters.[5]

[6]

Host Factor Involvement

Host proteins such as

TMEM41B and VMP1 have

been shown to be essential for

DMV formation in cell culture.

Reticulons (RTN3, RTN4) are

also implicated in shaping the

ER-derived membranes.

The specific roles of these host

factors in DMV formation have

not yet been validated in

animal models.

Quantitative Analysis

The number and size of DMVs

can be quantified per cell, and

this is often correlated with the

expression levels of viral

proteins or the

knockout/knockdown of host

factors.

Quantitative data on DMV

abundance in different tissues

or at different stages of

infection in animal models is

limited.
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Experimental Protocols: From the Dish to the
Organism
The methodologies for studying DMVs differ significantly between in vitro and in vivo systems,

each with its own set of advantages and challenges.

In Vitro Analysis of DMV Formation
This protocol describes a typical experiment to study the induction of DMVs in cell culture by

expressing viral proteins.

Cell Culture and Transfection:

Human embryonic kidney 293T (HEK293T) cells or human lung adenocarcinoma Calu-3

cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%

fetal bovine serum and 1% penicillin-streptomycin.

Cells are seeded onto coverslips in 24-well plates.

Plasmids encoding viral proteins of interest (e.g., SARS-CoV-2 nsp3 and nsp4 with

fluorescent tags) are co-transfected into the cells using a suitable transfection reagent.

Sample Preparation for Electron Microscopy:

At 24-48 hours post-transfection, cells are fixed with a solution of 2.5% glutaraldehyde in

0.1 M sodium cacodylate buffer.

After fixation, cells are washed and post-fixed with 1% osmium tetroxide.

The samples are then dehydrated through a graded series of ethanol concentrations.

Finally, the cells are embedded in an epoxy resin.

Imaging and Analysis:

Ultrathin sections (70-90 nm) are cut using an ultramicrotome and stained with uranyl

acetate and lead citrate.
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The sections are then imaged using a transmission electron microscope (TEM).

The number and diameter of DMVs in transfected cells are quantified using image

analysis software.

In Vivo Analysis of DMV Formation
This protocol outlines the general steps for examining DMVs in the tissues of infected animals.

Animal Infection:

An appropriate animal model (e.g., Syrian hamster or K18-hACE2 mouse) is intranasally

inoculated with a specific dose of coronavirus.

Animals are monitored for clinical signs of disease.

Tissue Collection and Fixation:

At a predetermined time point post-infection (e.g., 3-5 days), animals are euthanized, and

target tissues (e.g., lungs, nasal turbinates) are collected.

The tissues are immediately fixed by immersion in a solution of 2.5% glutaraldehyde and

2% paraformaldehyde in a suitable buffer.

Sample Processing for Electron Microscopy:

The fixed tissue is cut into smaller pieces and processed similarly to the cell culture

samples, including post-fixation in osmium tetroxide, dehydration, and embedding in resin.

For better preservation of ultrastructure, high-pressure freezing and freeze-substitution

can be employed.[7]

Imaging and Identification:

Ultrathin sections of the tissue are prepared and stained for TEM analysis.

DMVs are identified based on their characteristic morphology within infected cells.
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Immunoelectron microscopy can be used to label viral proteins or dsRNA to confirm the

identity of the structures.[7][8][9]

Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) help to visualize the complex signaling

pathways and experimental workflows involved in the study of DMV formation.

Viral Factors

Host Factors

DMV Biogenesis

nsp3

ER Zippering

nsp4

nsp6

DMV Formation

Organizing Role

Endoplasmic Reticulum

Membrane Source

Reticulons

Membrane Curvature

TMEM41B/VMP1

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.mdpi.com/1999-4915/13/2/197
https://www.researchgate.net/publication/348845781_Multiscale_Electron_Microscopy_for_the_Study_of_Viral_Replication_Organelles
https://pmc.ncbi.nlm.nih.gov/articles/PMC12420552/
https://www.benchchem.com/product/b049657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: In Vitro Model of DMV Formation.
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Caption: Experimental Workflow for In Vivo DMV Analysis.

Concluding Remarks and Future Directions
The study of DMV formation presents a clear example of how detailed molecular insights are

often first gained in simplified in vitro systems. The roles of specific viral proteins like nsp3 and

nsp4 in orchestrating the biogenesis of these viral replication organelles are well-established in

cell culture models. In vivo studies have successfully confirmed the presence of these

structures in infected animals, providing crucial evidence that DMVs are a bona fide feature of

coronavirus infection in a whole organism.

However, a significant gap remains in the experimental validation of the in vitro-derived

mechanisms in vivo. Future research should focus on developing and utilizing more

sophisticated animal models, such as those with conditional knockouts of host factors or those

infected with viruses carrying mutations in key nsps. Such studies will be instrumental in

confirming the precise molecular players and pathways of DMV formation in the context of a

true infection, paving the way for novel antiviral strategies that target this essential stage of the

viral life cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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